

An In-depth Technical Guide to Benzenesulfonamide, p-bromo-N-methyl-

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Compound of Interest

Compound Name: *Benzenesulfonamide, p-bromo-N-methyl-*

Cat. No.: *B1266604*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of **Benzenesulfonamide, p-bromo-N-methyl-** (also known as 4-bromo-N-methylbenzenesulfonamide). This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.

Molecular Structure and Identification

Benzenesulfonamide, p-bromo-N-methyl- is an organic compound featuring a benzene ring substituted with a bromine atom at the para position and a sulfonamide group to which a methyl group is attached.^[1] This structure provides a foundation for diverse chemical modifications and has implications for its biological activity.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	703-12-8[2][3]
Molecular Formula	C ₇ H ₈ BrNO ₂ S[2][3]
Canonical SMILES	CNC(=O)(=O)c1ccc(Br)cc1
InChI	InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3[1]
InChIKey	ZAHMEHGOFNLRQN-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are crucial for its handling, formulation, and biological activity. The bromine substituent, for instance, enhances the lipophilicity of the molecule.[1]

Table 2: Physicochemical Data

Property	Value
Molecular Weight	250.11 g/mol [2][3]
Appearance	White to light-yellow powder or crystals
Melting Point	70-72 °C[4][5]
Boiling Point	330.3 °C at 760 mmHg[4][5]
XLogP3	1.8
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Solubility	Soluble in polar solvents.[1]

Synthesis

The synthesis of 4-bromo-N-methylbenzenesulfonamide is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with methylamine.

Experimental Protocol: Synthesis of 4-bromo-N-methylbenzenesulfonamide

Materials:

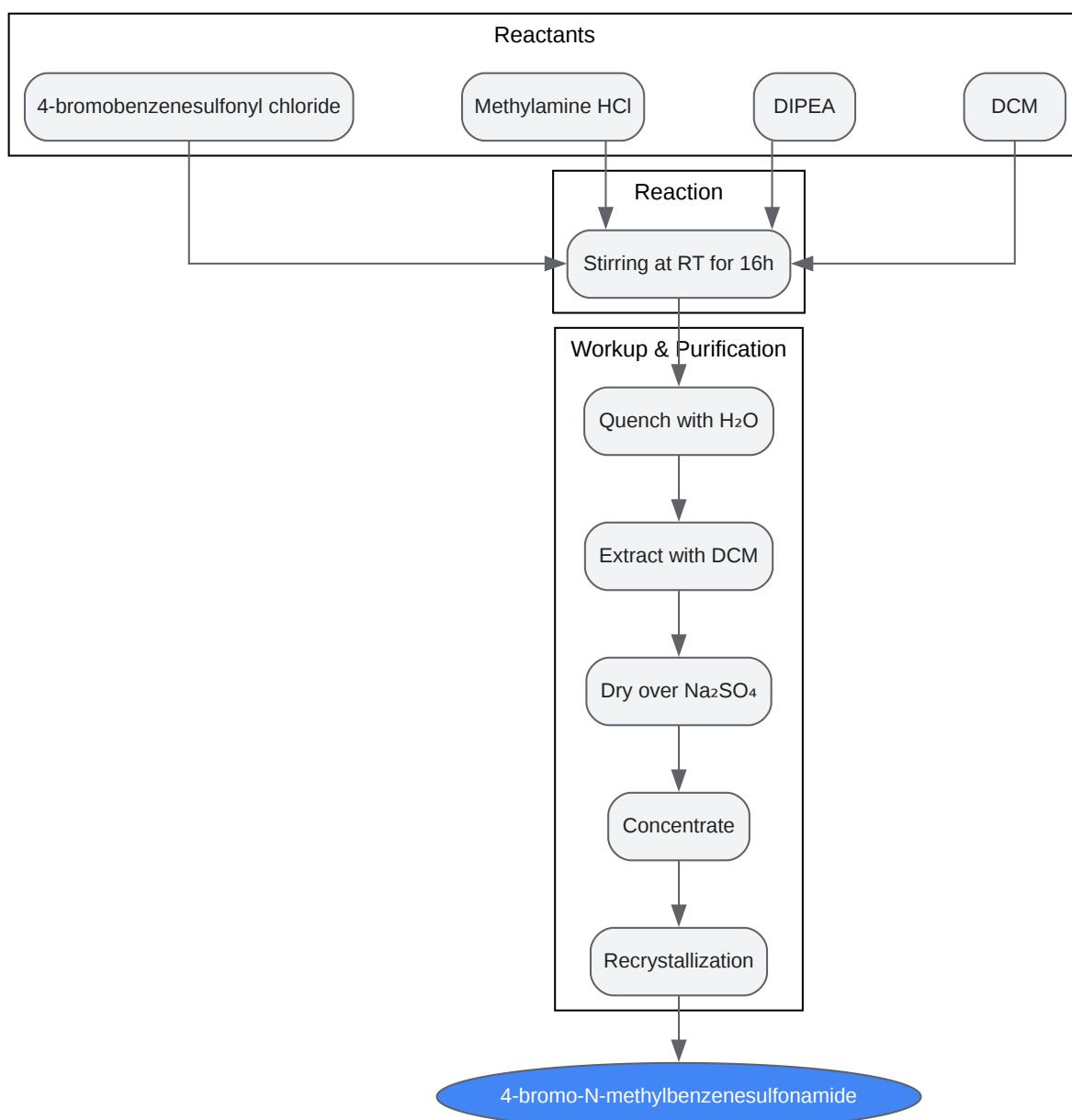
- 4-bromobenzenesulfonyl chloride
- Methylamine hydrochloride
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Deionized water
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of methylamine hydrochloride (1.97 mmol) in dichloromethane (DCM), sequentially add N,N-diisopropylethylamine (DIPEA) (2.95 mmol) and 4-bromobenzenesulfonyl chloride (0.98 mmol).[6]
- Stir the reaction mixture continuously for 16 hours at room temperature.[6]
- Monitor the progress of the reaction by thin-layer chromatography (TLC).[6]
- Upon completion, quench the reaction with deionized water.[6]
- Extract the product with dichloromethane (DCM).[6]
- Combine the organic layers and dry over anhydrous sodium sulfate.[6]
- Concentrate the solution under reduced pressure to yield the crude product.[6]

- The crude product can be further purified by recrystallization.

Diagram 1: Synthesis Workflow



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Caption: Synthesis of 4-bromo-N-methylbenzenesulfonamide.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.

Table 3: Predicted Spectroscopic Data

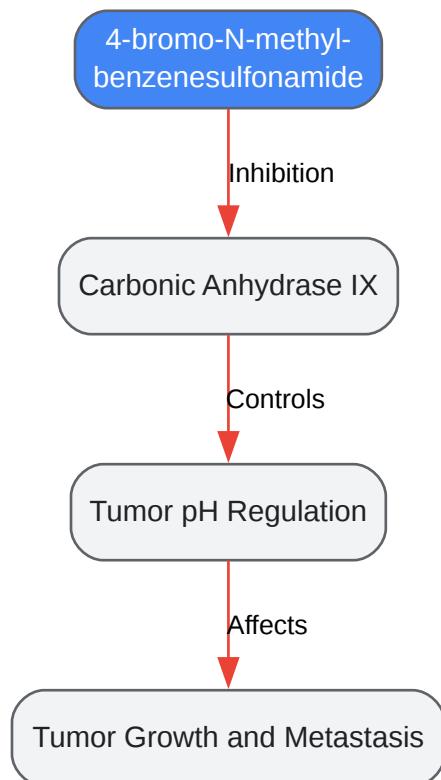
Technique	Data Interpretation
¹ H NMR	Aromatic protons are expected to appear as two doublets in the region of 7.5-7.8 ppm. The N-methyl protons would likely appear as a singlet or a doublet (if coupled to the NH proton) around 2.6 ppm. The NH proton signal would be a broad singlet.
¹³ C NMR	Aromatic carbons are expected in the 120-140 ppm region. The N-methyl carbon would appear around 30 ppm.[7]
IR Spectroscopy	Characteristic peaks for the sulfonamide group (S=O stretching) are expected around 1340-1310 cm^{-1} (asymmetric) and 1180-1140 cm^{-1} (symmetric). The N-H stretching vibration should appear in the range of 3390–3323 cm^{-1} .[8]
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ would be observed at m/z 250 and an $[\text{M}+2]^+$ peak of similar intensity due to the presence of the bromine isotope (⁷⁹ Br and ⁸¹ Br).[9] Common fragmentation patterns would involve the loss of the methyl group or cleavage of the S-N bond.

Biological and Pharmacological Significance

Sulfonamides are a well-established class of compounds with a broad range of biological activities. They are known to act as antibacterial agents, diuretics, and carbonic anhydrase inhibitors.[9][10]

The primary sulfonamide moiety is a key pharmacophore for carbonic anhydrase (CA) inhibition.[10] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[10][11] While specific inhibitory data for 4-bromo-N-methylbenzenesulfonamide is not extensively reported, its structural similarity to known CA inhibitors suggests it could be a valuable scaffold for the design of novel and selective inhibitors.[10]

Diagram 2: Potential Signaling Pathway Involvement



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Caption: Potential inhibition of Carbonic Anhydrase IX.

Conclusion

Benzenesulfonamide, p-bromo-N-methyl- is a versatile organic compound with a well-defined structure and accessible synthetic route. Its physicochemical properties and the presence of the sulfonamide moiety make it a compound of interest for further investigation, particularly in the field of medicinal chemistry as a potential carbonic anhydrase inhibitor. This technical guide provides a solid foundation for researchers to build upon in their exploration of this and related molecules.

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